Dimethyl pyrrolidine-2,4-dicarboxylate

Description

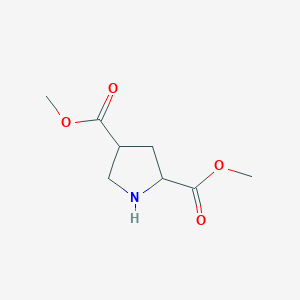

Dimethyl pyrrolidine-2,4-dicarboxylate is a bicyclic pyrrolidine derivative characterized by ester groups at positions 2 and 4 of the pyrrolidine ring. Its structure allows for diverse functionalization, enabling applications in medicinal chemistry and materials science. Substitutions on the pyrrolidine core (e.g., benzyl, phenyl, naphthyl, or heteroaromatic groups) significantly influence its reactivity, solubility, and biological activity . For example, Pd(II) complexes of substituted pyrrolidine-2,4-dicarboxylates exhibit antimicrobial activity against Mycobacterium tuberculosis (MIC values: 2–8 µg/mL) and Gram-positive bacteria .

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

dimethyl pyrrolidine-2,4-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

CBIVLMXMLNQQLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(NC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyrrolidine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate can then be alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrolidine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidine-2,4-dicarboxylic acid, while reduction can produce pyrrolidine-2,4-dimethanol.

Scientific Research Applications

Dimethyl pyrrolidine-2,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of dimethyl pyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine vs. Pyridine Dicarboxylate Derivatives

Dimethyl pyrrolidine-2,4-dicarboxylate is often compared to pyridine-2,4-dicarboxylate derivatives due to structural similarities. Key differences include:

- Core Structure : Pyrrolidine derivatives feature a saturated five-membered ring, while pyridine derivatives have an aromatic six-membered ring. This distinction impacts electronic properties and conformational flexibility.

- Biological Targets: Pyrrolidine derivatives (e.g., L-trans-pyrrolidine-2,4-dicarboxylate) inhibit high-affinity glutamate transporters (IC₅₀: ~10 µM) . Pyridine-2,4-dicarboxylates (e.g., dimethyl 3-fluoropyridine-2,4-dicarboxylate) are potent inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, with IC₅₀ values in the nanomolar range .

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

Substituents on the pyrrolidine ring modulate physicochemical and biological properties:

- Electron-Withdrawing Groups (e.g., fluorine, trifluoromethyl): Enhance metabolic stability and binding affinity to enzymes. For example, dimethyl 3-fluoropyridine-2,4-dicarboxylate shows 77% yield in Pd-catalyzed carbonylation and 86% yield after saponification .

- Aromatic Substituents (e.g., naphthyl, chlorophenyl): Improve lipophilicity and antimicrobial activity. Pd(II) complexes with 4-chlorophenyl or indolyl groups exhibit MIC values of 2–4 µg/mL against M. tuberculosis .

- Ester vs. Carboxylic Acid: Saponification of dimethyl esters (e.g., to 5-((4-(trifluoromethyl)benzyl)amino)pyridine-2,4-dicarboxylic acid) increases polarity, making them suitable for aqueous biochemical assays .

Table 2: Physical Properties of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.